1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a 1,2,4-oxadiazole moiety, a nitrophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents.
Nitration of the phenyl ring:
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Piperazine ring formation: The final step involves the formation of the piperazine ring, which can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts . Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted phenyl derivatives .
Scientific Research Applications
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: It is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, affecting signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Molecular targets and pathways involved include various kinases, G-protein coupled receptors, and DNA polymerases .
Comparison with Similar Compounds
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Nitrophenyl Piperazines: Compounds with nitrophenyl and piperazine moieties also show antimicrobial and anticancer properties.
Methoxyphenyl Derivatives: These compounds are known for their applications in material science and medicinal chemistry.
Properties
IUPAC Name |
3-ethyl-5-[4-[4-(2-methoxyphenyl)piperazin-1-yl]-3-nitrophenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O4/c1-3-20-22-21(30-23-20)15-8-9-16(18(14-15)26(27)28)24-10-12-25(13-11-24)17-6-4-5-7-19(17)29-2/h4-9,14H,3,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIZFQIUEDEMIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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